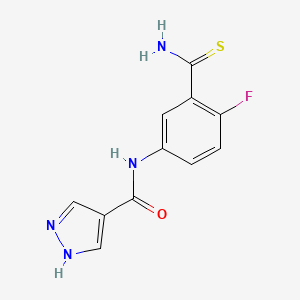

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4OS/c12-9-2-1-7(3-8(9)10(13)18)16-11(17)6-4-14-15-5-6/h1-5H,(H2,13,18)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCDUZWVVYUMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CNN=C2)C(=S)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a fluorophenyl halide in the presence of a base such as potassium carbonate.

Addition of the carbamothioyl group: The final step includes the reaction of the intermediate compound with thiourea under reflux conditions to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Amines, thiols, and bases like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations:

- Antitumor Activity: Compounds like 7a () replace the thiourea group with indole and phenylamino substituents, demonstrating antitumor efficacy.

- Antifungal Activity : Trifluoromethyl and pyridinyl groups (e.g., 6a ) improve antifungal potency, likely due to enhanced lipophilicity and membrane penetration. The target compound’s thiourea group could introduce polar interactions absent in these analogs .

- Herbicidal Activity : Pyrimidinyl-linked compounds (e.g., 5c ) achieve >90% inhibition via postemergence foliar application. The thiourea group in the target compound may compete with pyrimidine’s role in disrupting nucleotide synthesis but lacks direct evidence in herbicidal contexts .

- Cannabinoid Receptor Antagonism: highlights the importance of halogenated aryl groups (e.g., 4-chlorophenyl) for CB1 receptor binding. The target compound’s 4-fluoro group may similarly enhance affinity but requires validation .

Pharmacokinetic and Electronic Properties

- Thiourea vs. Methylthio Groups: describes methylthio (-SCH3) substituents contributing to antimalarial activity.

- Fluorine Substitution : The 4-fluoro group in the target compound mirrors analogs in , where fluorine’s electronegativity enhances metabolic stability and π-π stacking with aromatic residues in target proteins .

Molecular Modeling and QSAR Insights

emphasizes the role of X-ray crystallography and QSAR in optimizing pyrazole carboxamides for receptor antagonism. While the target compound lacks structural activity data, its thiourea group could be modeled to assess interactions with enzymes like dihydrofolate reductase (antimalarial) or kinases (anticancer) .

Biological Activity

N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring , a fluorophenyl group , and a carbamothioyl moiety . Its molecular formula is with a molecular weight of 264.28 g/mol . The presence of the fluorine atom in the phenyl group may influence its biological activity by affecting lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, thereby altering their function. This interaction can lead to significant changes in metabolic pathways, such as those involved in inflammation or cancer cell proliferation.

- Receptor Interaction : It may also engage with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and immune responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .

- Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

- Anti-inflammatory Effects : There is evidence supporting its role as an anti-inflammatory agent, which could be useful in managing chronic inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-carbamothioyl-4-chlorophenyl)-1H-pyrazole-4-carboxamide | Chlorine instead of fluorine | Similar antimicrobial properties but varied potency |

| N-(3-carbamothioyl-4-bromophenyl)-1H-pyrazole-4-carboxamide | Bromine instead of fluorine | Exhibits different reactivity patterns |

| N-(3-carbamothioyl-4-methylphenyl)-1H-pyrazole-4-carboxamide | Methyl group substitution | Affects solubility and biological activity |

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it a valuable candidate for further research.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential as an antimicrobial agent .

- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole core followed by coupling with the fluorophenyl-thiocarbamoyl moiety. Key steps include:

- Condensation reactions : Use coupling agents like EDCI or DCC to link the pyrazole-4-carboxylic acid derivative with the 3-carbamothioyl-4-fluoroaniline intermediate .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled pH (6–8) minimizes side reactions .

- Catalysis : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve regioselectivity during heterocycle formation .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to distinguish pyrazole protons (δ 7.2–8.5 ppm) and fluorophenyl groups (δ 6.8–7.6 ppm). The carbamothioyl (-NH-CS-NH₂) group shows characteristic NH signals at δ 9.5–10.5 ppm .

- IR Spectroscopy : Confirm the carboxamide (C=O stretch at ~1650 cm⁻¹) and thiocarbamoyl (C=S stretch at ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ with accurate mass matching the molecular formula (e.g., C₁₁H₁₀F₂N₄OS requires m/z 297.05) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Methodological Answer :

- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. IC₅₀ values can indicate inhibitory potency .

- Cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Use SHELXL for refinement to determine bond lengths/angles, confirming planarity of the pyrazole ring and spatial orientation of the thiocarbamoyl group .

- Electron density maps : Analyze non-covalent interactions (e.g., hydrogen bonds between -NH and carbonyl groups) to explain stability and reactivity .

Q. What strategies address contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Docking vs. MD simulations : If docking predicts strong binding but assays show low activity, perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability over time .

- Solubility vs. Activity : Poor aqueous solubility may mask true potency. Use HPLC to measure solubility and optimize formulations (e.g., PEG-based nanoemulsions) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Substituent variation : Replace the 4-fluorophenyl group with chloro- or methyl-substituted analogs to assess electronic effects on bioactivity .

- Thiocarbamoyl vs. Carbamoyl : Compare bioactivity of the thiocarbamoyl (-NH-CS-NH₂) derivative with its carbamoyl (-NH-CO-NH₂) analog to evaluate sulfur’s role in target binding .

Q. What computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, BBB penetration, and hERG channel inhibition .

- Metabolite identification : Perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS to detect oxidative metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.